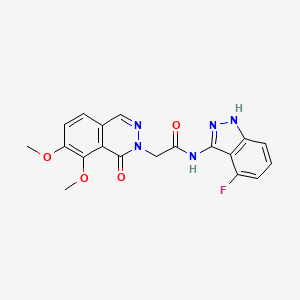
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a phthalazinone core and an indazole moiety, suggests it may have interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Indazole Moiety: This step often involves the coupling of the phthalazinone core with an indazole derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Final Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the indazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The phthalazinone core and indazole moiety may interact with different biological pathways, leading to various pharmacological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures, such as 1-oxo-1,2-dihydrophthalazine derivatives.
Indazole Derivatives: Compounds with similar indazole moieties, such as 4-fluoro-2H-indazole derivatives.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-fluoro-2H-indazol-3-yl)acetamide lies in its combined structure, which may confer unique biological activities and therapeutic potential not seen in other similar compounds.
Propiedades
Fórmula molecular |
C19H16FN5O4 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(4-fluoro-1H-indazol-3-yl)acetamide |
InChI |
InChI=1S/C19H16FN5O4/c1-28-13-7-6-10-8-21-25(19(27)15(10)17(13)29-2)9-14(26)22-18-16-11(20)4-3-5-12(16)23-24-18/h3-8H,9H2,1-2H3,(H2,22,23,24,26) |
Clave InChI |
GUFJZIKXGKUHEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NNC4=C3C(=CC=C4)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-hydroxyethyl)-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12175006.png)

![1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12175029.png)
![Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B12175035.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12175037.png)
![4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175039.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12175040.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12175047.png)
![5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B12175050.png)
![N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12175057.png)
![ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12175068.png)

![N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B12175080.png)
![3,4-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12175087.png)
